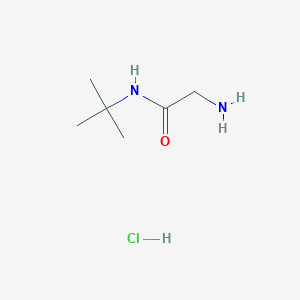

2-amino-N-tert-butylacetamide hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-amino-N-tert-butylacetamide hydrochloride, also known as 2-amino-N-(tert-butyl)acetamide, is a chemical compound with the CAS Number: 71034-40-7 . It has a molecular weight of 130.19 and its IUPAC name is 2-amino-N-(tert-butyl)acetamide . The physical form of this compound is liquid .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 130.19 , a physical form of liquid , and a storage temperature of 4 degrees Celsius . Unfortunately, more detailed physical and chemical properties were not available in the current search results.Wissenschaftliche Forschungsanwendungen

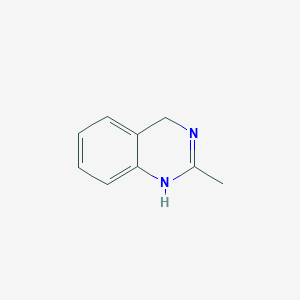

Histamine H4 Receptor Ligands

A series of 2-aminopyrimidines, including derivatives of the core structure similar to "2-amino-N-tert-butylacetamide hydrochloride," were synthesized as ligands for the histamine H4 receptor (H4R). These compounds were evaluated for their potency in vitro and for their anti-inflammatory and antinociceptive activities in animal models, suggesting potential therapeutic applications for H4R antagonists in pain management (Altenbach et al., 2008).

Photocatalytic Degradation Studies

Research on the photocatalytic degradation of pharmaceutical agents in aqueous titanium dioxide suspensions involved similar compounds. Although the study focused on salbutamol, the methodologies and results highlight the potential of photocatalysis in environmental remediation, particularly in the breakdown of complex organic molecules into less harmful substances (Sakkas et al., 2007).

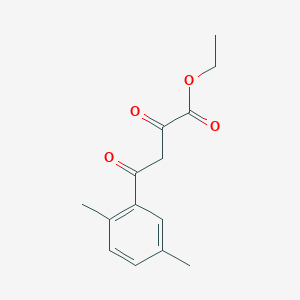

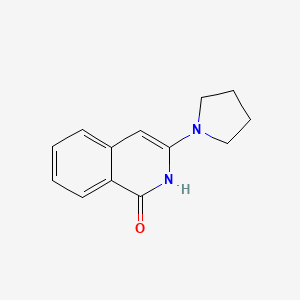

Synthesis and Chemical Transformations

The synthesis and transformation of 3-amino-6-methyl-4-phenylpyridin-2(1H)-one and its derivatives demonstrate the versatility of nitrogen-containing compounds in chemical synthesis. These processes highlight the potential for creating complex molecules with significant biological or catalytic activities (Shatsauskas et al., 2017).

Spectroscopic and Solvent Studies

FTIR spectroscopic studies on N-tert-butylacetamide, closely related to "this compound," in various solvents reveal insights into hydrogen bonding and solvent-induced frequency shifts. Such studies are crucial for understanding molecular interactions and designing compounds with desired properties (Jovic et al., 2013).

Safety and Hazards

The safety information for 2-amino-N-tert-butylacetamide indicates that it has the hazard statements H227, H314, and H335 . This means it may be flammable, cause severe skin burns and eye damage, and may cause respiratory irritation . The precautionary statements include P210, P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P370+P378, P403+P233, P403+P235, P405, P501 . These statements provide guidance on how to handle and store the compound safely.

Eigenschaften

IUPAC Name |

2-amino-N-tert-butylacetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.ClH/c1-6(2,3)8-5(9)4-7;/h4,7H2,1-3H3,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMOBCDULVRSMQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20508674 |

Source

|

| Record name | N-tert-Butylglycinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

71034-40-7 |

Source

|

| Record name | N-tert-Butylglycinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20508674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 1,6-dimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B6141849.png)

![N-[1-(4-methoxyphenyl)ethylidene]hydroxylamine](/img/structure/B6141875.png)

![4-hydroxy-1H,2H-pyrrolo[1,2-d][1,2,4]triazin-1-one](/img/structure/B6141888.png)

![ethyl 3-[(carbamoylimino)amino]but-2-enoate](/img/structure/B6141913.png)

![1,4-dioxaspiro[4.4]nonan-2-ylmethanol](/img/structure/B6141924.png)